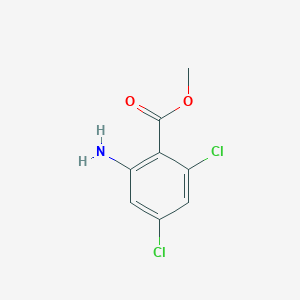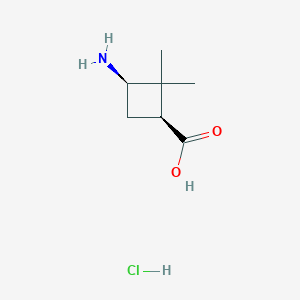
1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one
Overview
Description
1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Molecular Structure Analysis
1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one has been a subject of interest in the study of molecular structures and their behaviors. For instance, Harada and Ogawa (2001) investigated the crystal structures of related compounds to understand the apparent shortening of the ethane bond due to torsional vibrations of the C—Ph bonds in crystals. This phenomenon was influenced by the presence of ortho methyl groups, which controlled the amplitude of torsional vibration, thereby affecting the molecular structure (Harada & Ogawa, 2001).
Synthesis and Chemical Reactions
The compound has also been explored for its synthesis capabilities. Takahashi et al. (1995) successfully synthesized 1,2-Bis(3,4-dimethylphenyl)ethane, a related compound, through Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane. This process was optimized by using various Lewis acid catalysts, highlighting the compound's role in facilitating complex chemical reactions (Takahashi et al., 1995).
Crystallographic and Vibrational Studies
In a detailed study by Kumar et al. (2015), the molecular structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was analyzed using X-ray diffraction and vibrational spectroscopy. The study utilized density functional theory (DFT) for computational support, providing insights into the compound's geometrical parameters and vibrational frequencies. This research underscores the compound's utility in understanding molecular properties through experimental and computational approaches (Kumar et al., 2015).
Luminescence Sensing
Shi et al. (2015) developed novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, utilizing related compounds for luminescence sensing of benzaldehyde derivatives. This application demonstrates the potential of such compounds in developing advanced materials for chemical sensing and analysis (Shi et al., 2015).
properties
IUPAC Name |
1-(2-chloro-4,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYHPKAWFFEWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20776937 | |
| Record name | 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20776937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15089-73-3 | |
| Record name | 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20776937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide](/img/structure/B3047887.png)




![3-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B3047894.png)

![1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-](/img/structure/B3047897.png)
![Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B3047899.png)

